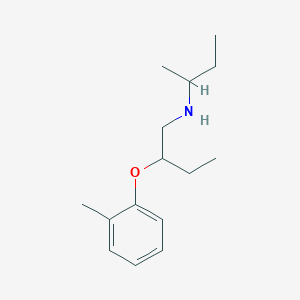
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol
Vue d'ensemble
Description
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, also known as 2F-TPT, is an organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound with a wide range of properties that make it useful for a variety of purposes.
Applications De Recherche Scientifique
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including drugs and other biologically active compounds. Additionally, it has been used as a catalyst for the synthesis of a variety of compounds, including polymers and other materials. Additionally, 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has been used in the synthesis of a variety of other compounds, including polymers and other materials.
Mécanisme D'action
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is an organosulfur compound that acts as a catalyst in the synthesis of a variety of organic compounds. It acts as a nucleophile, which means it is capable of forming covalent bonds with other molecules. Additionally, 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is capable of acting as an electrophile, which means it can form covalent bonds with other molecules.
Biochemical and Physiological Effects
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as a variety of other effects. Additionally, 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has been shown to have a variety of other effects, including an ability to modulate gene expression, and to act as an antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol in laboratory experiments is its high yield, which can reach up to 99%. Additionally, 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is a highly versatile compound, which makes it useful for a variety of purposes. However, there are some limitations to using 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol in laboratory experiments, such as its potential toxicity and the need for careful handling due to the presence of trifluoromethylthiol.
Orientations Futures
The potential applications of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol are numerous, and there are many future directions for research with this compound. One potential direction is to further explore its use as a catalyst in the synthesis of a variety of organic compounds, including drugs and other biologically active compounds. Additionally, further research could be done to explore the potential therapeutic effects of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, as well as its potential applications in the development of new materials. Additionally, further research could be done to explore the potential biochemical and physiological effects of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, and its potential applications in the development of new drugs and other biologically active compounds. Finally, further research could be done to explore the potential environmental effects of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, and its potential applications in the development of new materials and products.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-6-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NS/c13-9-4-2-1-3-7(9)8-5-6-10(12(14,15)16)17-11(8)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERHHSOZJPHGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(NC2=S)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine](/img/structure/B1389570.png)


![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389574.png)
![3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1389576.png)
![[1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate](/img/structure/B1389577.png)
![3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1389584.png)




![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid hydrochloride](/img/structure/B1389591.png)
![3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1389592.png)
